molecular formula C22H19ClN2O3S2 B12128675 N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide

N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide

Cat. No.: B12128675
M. Wt: 459.0 g/mol
InChI Key: BVANEJXGXOAGIA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a thiazolino-thiino-chroman core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide typically involves multiple steps. One common approach is to start with the preparation of the thiazolino-thiino-chroman core, followed by the introduction of the chlorophenyl group and the acetamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide include:

  • N-(4-chlorophenyl)-1-adamantane carboxamide
  • N-(4-chlorophenyl)-2-(4-morpholinyl)acetamide
  • N-(4-chlorophenyl)-2-(trifluoromethoxy)acetamide

Uniqueness

What sets N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5’,4’-6,5]thiino [3,4-c]chroman-9-yl))acetamide apart is its unique thiazolino-thiino-chroman core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O3S2

Molecular Weight

459.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(10-methyl-15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetamide

InChI

InChI=1S/C22H19ClN2O3S2/c1-22-11-28-16-5-3-2-4-15(16)18(22)19-20(29-12-22)25(21(27)30-19)10-17(26)24-14-8-6-13(23)7-9-14/h2-9,18H,10-12H2,1H3,(H,24,26)

InChI Key

BVANEJXGXOAGIA-UHFFFAOYSA-N

Canonical SMILES

CC12COC3=CC=CC=C3C1C4=C(N(C(=O)S4)CC(=O)NC5=CC=C(C=C5)Cl)SC2

Origin of Product

United States

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